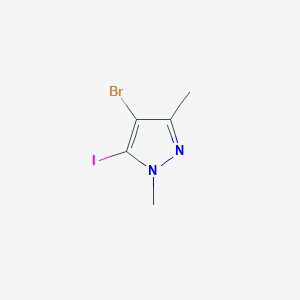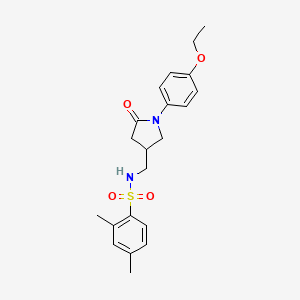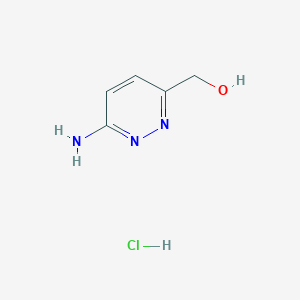
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a compound that contains a 3,5-dimethyl-1H-pyrazol group and a thiophene group . The 3,5-dimethyl-1H-pyrazol group is a derivative of pyrazole that contains two methyl substituents . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the properties of its 3,5-dimethyl-1H-pyrazol and thiophene components . For instance, 3,5-dimethylpyrazole is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its structural components. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions . This interaction could lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
One of the analogs of this compound was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may exert a variety of effects at the molecular and cellular level.
実験室実験の利点と制限
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied for its potential toxicity, which could limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound as a chemotherapeutic agent for the treatment of cancer warrants further investigation.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves the reaction of 3-amino-5,6-dimethylpyrazole with ethyl 3-bromothiophene-2-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain this compound as a white solid.
科学的研究の応用
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-10(2)15(14-9)5-4-13-12(16)11-3-6-17-8-11/h3,6-8H,4-5H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVMXSZMDKHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)
![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)



![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)


![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)